3-[3-(Benzyloxy)benzoyl]pyridine
Description
3-[3-(Benzyloxy)benzoyl]pyridine is a pyridine derivative featuring a benzoyl group substituted at the 3-position of the pyridine ring, with an additional benzyloxy group at the 3-position of the benzene ring. The benzyloxy and benzoyl moieties are known to enhance lipophilicity and electronic modulation, which may influence binding affinity in biological systems or reactivity in synthetic pathways .
Properties
IUPAC Name |
(3-phenylmethoxyphenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-19(17-9-5-11-20-13-17)16-8-4-10-18(12-16)22-14-15-6-2-1-3-7-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJULPXPESWFTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)benzoyl]pyridine typically involves the reaction of 3-hydroxybenzaldehyde with benzyl bromide to form 3-(benzyloxy)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with pyridine-3-carboxylic acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzyloxy)benzoyl]pyridine can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Formation of 3-[3-(benzoyloxy)benzoyl]pyridine.
Reduction: Formation of 3-[3-(benzyloxy)benzyl]pyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[3-(Benzyloxy)benzoyl]pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)benzoyl]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations
Synthetic Efficiency :
- The triazolopyridine analog (73% yield via NaOCl-mediated oxidative cyclization) exemplifies a green chemistry approach, contrasting with traditional methods using toxic Cr(VI) or DDQ .
- Halogenated analogs (e.g., 3-(Benzyloxy)-2-bromopyridine) are commercially available, suggesting straightforward halogenation pathways .
Functional Group Impact: Benzyloxy vs. Methoxy: The triazolopyridine analog includes a methoxy group adjacent to benzyloxy, enhancing steric hindrance and electronic effects compared to the target compound . Benzoyl vs.
Propargyl alcohol derivatives (e.g., 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol) exhibit high reactivity, useful in click chemistry or polymer synthesis .
Commercial Availability :
- Derivatives like 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)prop-1-yn-1-yl)pyridine are cataloged with prices up to $4,800 for 25 g, indicating specialized applications in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
